molecular formula C14H18N2O2 B13915463 3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone

3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone

Cat. No.: B13915463
M. Wt: 246.30 g/mol
InChI Key: YKVUAYJCVLWXNS-UHFFFAOYSA-N
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Description

3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone typically involves the reaction of 6,8-dimethyl-2(1H)-quinolinone with 2-hydroxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinolinone structure.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethyl-2(1H)-quinolinone: Lacks the hydroxyethylamino group, resulting in different chemical and biological properties.

    3-[[(2-Hydroxyethyl)amino]methyl]-2(1H)-quinolinone: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

    2-Hydroxyethylamino derivatives: Compounds with similar functional groups but different core structures, leading to varied properties.

Uniqueness

3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone is unique due to the presence of both hydroxyethylamino and dimethyl groups on the quinolinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-[(2-hydroxyethylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C14H18N2O2/c1-9-5-10(2)13-11(6-9)7-12(14(18)16-13)8-15-3-4-17/h5-7,15,17H,3-4,8H2,1-2H3,(H,16,18)

InChI Key

YKVUAYJCVLWXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCCO)C

Origin of Product

United States

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